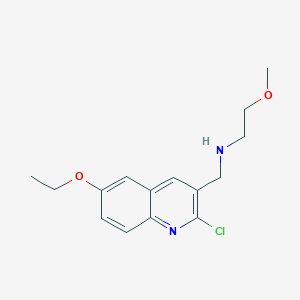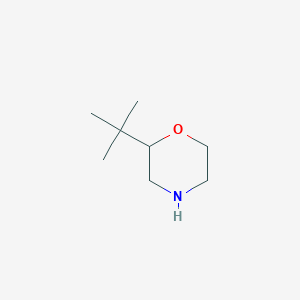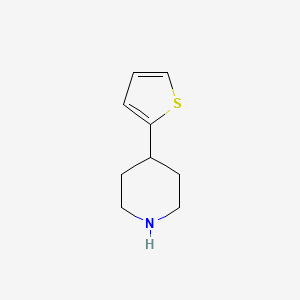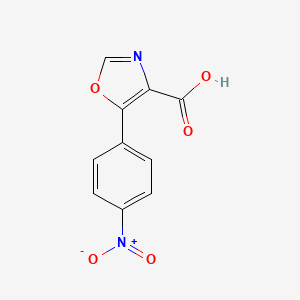
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methoxy-ethylamine moiety attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Methoxy-Ethylamine Moiety: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 2-methoxy-ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer activities.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinoline derivatives.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit topoisomerase enzymes, or interact with other cellular proteins, leading to its biological effects. The presence of the chloro, ethoxy, and methoxy-ethylamine groups can modulate its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine: Similar structure with a methoxy group instead of an ethoxy group.
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-ethoxy-ethyl)-amine: Similar structure with an ethoxy-ethyl group instead of a methoxy-ethyl group.
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-hydroxy-ethyl)-amine: Similar structure with a hydroxy-ethyl group instead of a methoxy-ethyl group.
Uniqueness
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine is unique due to the specific combination of functional groups attached to the quinoline core. The presence of the chloro, ethoxy, and methoxy-ethylamine groups provides distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-20-13-4-5-14-11(9-13)8-12(15(16)18-14)10-17-6-7-19-2/h4-5,8-9,17H,3,6-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAOOLVRMOVYFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)












